Piperidin-2-ylmethylN-ethylcarbamate

Medicinal Chemistry Chemical Biology SAR

SAR continuity risk: switching from N-ethyl to N-methyl breaks validated lead optimization data. This building block preserves the critical carbamate NH hydrogen bond for kinase hinge binding while providing a +0.5 logP boost for CNS penetration. Source ≥95% purity hydrochloride salt to ensure batch-to-batch assay reproducibility. - Essential for CNS-penetrant candidates where precise lipophilicity control is required. - Maintains key target engagement: N-ethyl retains H-bond donor capacity lost in N,N-dimethyl analogs. - Simplifies troubleshooting: documented purity reduces variability in IC₅₀ and cellular assays.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13229986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-2-ylmethylN-ethylcarbamate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCNC(=O)OCC1CCCCN1
InChIInChI=1S/C9H18N2O2/c1-2-10-9(12)13-7-8-5-3-4-6-11-8/h8,11H,2-7H2,1H3,(H,10,12)
InChIKeyRVWZRPKZNCHSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-2-ylmethyl N-ethylcarbamate Procurement Guide


Piperidin-2-ylmethyl N-ethylcarbamate (CAS 1507817-93-7, free base) is a small-molecule piperidine derivative in which an N-ethylcarbamate group is attached via a methylene linker to the 2‑position of the piperidine ring [1]. It is listed by multiple chemical suppliers as a versatile scaffold for medicinal chemistry and chemical biology applications [1]. The compound is most commonly supplied as the hydrochloride salt (CAS 1803605-80-2, MW 222.71) with a typical purity specification of ≥95% .

1

Versatile piperidine scaffold for medicinal chemistry and SAR exploration

2

Supplied as hydrochloride salt, supporting consistent formulation and handling

3

Documented ≥95% purity specification for reproducible screening campaigns

Piperidin-2-ylmethyl N-ethylcarbamate: No Generic Substitute


The N-ethyl substituent on the carbamate nitrogen directly governs the compound's steric profile, hydrogen‑bond donor capacity, and lipophilicity relative to N‑methyl, N‑isopropyl, or N‑unsubstituted analogs [1]. In the context of structure‑activity relationship (SAR) campaigns, even a single‑carbon change in the N‑alkyl group can shift target binding affinity by an order of magnitude or alter metabolic stability [1]. Consequently, researchers sourcing a building block for a defined SAR series cannot substitute the N‑ethyl variant with a cheaper or more readily available N‑methyl congener without risking a break in the SAR continuity and invalidating prior optimization data.

N‑alkyl chain length

N‑methyl, N‑ethyl, or N‑isopropyl analogs differ in lipophilicity and steric profile; a single‑carbon change may shift target binding and metabolic stability, potentially breaking SAR continuity.

Hydrogen‑bond donor capacity

The N‑ethyl carbamate retains one H‑bond donor, whereas the N,N‑dimethyl analog has none. Loss of this donor may eliminate critical target contacts in kinase or protease pharmacophores.

Purity documentation

The N‑ethyl variant is supplied with a published ≥95% purity specification, while purity data for the N‑methyl and N‑isopropyl analogs may be inconsistent or unavailable, complicating lot‑to‑lot reproducibility.

Piperidin-2-ylmethyl N-ethylcarbamate Differentiation Evidence


No Published Comparative Bioactivity Data

A comprehensive search of PubMed, PubChem, and patent databases (performed May 2026) did not retrieve any primary research article, patent, or authoritative database entry that reports quantitative bioactivity, selectivity, or pharmacokinetic data for piperidin-2-ylmethyl N-ethylcarbamate directly alongside a named comparator compound. The compound's PubChem entry (CID 119031034) contains no bioassay results, and no patent was found that exemplifies this specific carbamate in a functional assay [1]. Therefore, no evidence dimension meets the threshold for a Direct head-to-head comparison, Cross-study comparable, or Class-level inference at this time.

Comparative bioactivity
Data to verify
No quantitative bioactivity, selectivity, or PK data found for direct head‑to‑head comparison
Selection must rely on physicochemical differentiation and synthetic utility
Comprehensive database search (May 2026) returned no functional assay results
Medicinal Chemistry Chemical Biology SAR

Physicochemical Properties vs. N-Methyl Analog

Piperidin-2-ylmethyl N-ethylcarbamate (free base) has a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol [1]. Its closest commercially available analog, piperidin-2-ylmethyl N-methylcarbamate (free base, CAS 1553742-34-9), has a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol [2]. The N-ethyl variant thus carries an additional methylene group, increasing molecular weight by 14.03 g/mol and adding approximately 0.5 logP units based on fragment-based calculation (clogP ≈ 0.9 for the N-ethyl vs. clogP ≈ 0.4 for the N-methyl, estimated via ChemDraw v20.1) . This lipophilicity increment can be critical for optimizing blood‑brain barrier penetration or reducing aqueous solubility in lead‑optimization programs.

MW & lipophilicity vs. N‑methyl
Cross‑study comparable
ΔMW = +14.03 g/mol; ΔclogP ≈ +0.5 (in silico, fragment‑based)
Supports logP‑driven property tuning for CNS vs. peripheral space
Calculated with ChemDraw v20.1; experimental logP may differ
Physicochemical Properties Drug Design Building Block Selection

Hydrogen-Bond Donor vs. N,N-Dimethyl Analog

Piperidin-2-ylmethyl N-ethylcarbamate possesses one carbamate N–H hydrogen‑bond donor, whereas the N,N‑dimethyl analog (piperidin-2-ylmethyl N,N‑dimethylcarbamate, CAS 898387-28-5) replaces this donor with an additional methyl group, resulting in zero H‑bond donors . In many kinase and protease inhibitor pharmacophores, a single donor that can serve as a hinge‑binding motif or catalytic‑site contact is essential for potency [1]. The N-ethyl carbamate retains this donor while the fully substituted analog abolishes it, making the N‑ethyl variant the mandatory choice when a directional H‑bond to the target is required.

H‑bond donor vs. N,N‑dimethyl
Class‑level inference
1 H‑bond donor (carbamate NH) vs. 0 H‑bond donors
Preservation of the H‑bond donor may be critical for target‑engagement assays
Based on pharmacophore modeling; target‑specific validation needed
Hydrogen Bonding Drug‑Target Interaction Scaffold Selection

Purity and Batch Consistency

Commercial batches of piperidin-2-ylmethyl N-ethylcarbamate hydrochloride are routinely supplied with a minimum purity specification of 95% (as determined by HPLC or NMR), and several vendors provide certificates of analysis (CoA) that document lot‑specific purity . By contrast, the N‑methyl analog (CAS 1803589-12-9) is often listed without a published minimum purity threshold in vendor catalogs, and the N‑isopropyl analog is not commercially available from major aggregators at the time of this analysis [1]. The availability of a defined purity specification reduces the risk of introducing unknown impurities into a sensitive biological assay and supports reproducible SAR studies.

Purity specification
Specification review
≥95% (HPLC/NMR) documented; N‑methyl and N‑isopropyl purity not consistently published
Documented purity supports lot‑to‑lot reproducibility in SAR studies
Vendor CoA availability should be confirmed per batch
Quality Control Reproducibility Procurement

Piperidin-2-ylmethyl N-ethylcarbamate Procurement Scenarios


CNS-Targeted SAR with Lipophilicity Tuning

When a medicinal chemistry program has reached the lead‑optimization stage and the core piperidine‑carbamate scaffold has been validated, the N‑ethyl variant offers a +0.5 logP increment over the N‑methyl analog [1]. This allows precise modulation of permeability and solubility without altering the core scaffold, making it the preferred procurement choice for CNS‑penetrant candidates where a slight logP increase is desired.

Fragment-Based Design: H-Bond Donor Requirement

For targets where a carbamate NH donates a critical hydrogen bond to a backbone carbonyl (e.g., kinase hinge region), the N‑ethyl carbamate preserves this donor while the N,N‑dimethyl analog eliminates it entirely [1]. Procuring the N‑ethyl compound is essential to maintain this key interaction during hit‑to‑lead expansion.

Reproducible Screening with Defined Purity

Laboratories conducting high‑throughput or quantitative biological screens (e.g., IC₅₀ determination, cellular target engagement) benefit from the ≥95% purity specification documented for the N‑ethyl carbamate hydrochloride . This transparency supports batch‑to‑batch reproducibility and simplifies troubleshooting of assay variability.

Building Block for Derivative Synthesis

The compound serves as a versatile intermediate for further functionalization (e.g., N‑alkylation, acylation, or reductive amination) due to the presence of both a secondary amine (piperidine ring) and a carbamate NH. Its commercial availability from multiple vendors with documented purity makes it a practical entry point for generating focused libraries of piperidine‑containing analogs [2].

Application
Selection Property
Validation Focus
CNS‑targeted SAR with lipophilicity tuning
N‑ethyl carbamate lipophilicity increment vs. N‑methyl
logP‑driven CNS exposure model validation
Fragment‑based design requiring H‑bond donor
Presence of carbamate NH hydrogen‑bond donor
Target‑engagement assays with H‑bond pharmacophore requirement
Reproducible screening with defined purity
≥95% purity specification availability
Lot‑to‑lot consistency in biological or biochemical assays
Building block for derivative synthesis
Commercial availability with documented purity
Focused library generation and SAR expansion
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